molecular formula C32H26F2N6O3S2 B14999148 N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B14999148
M. Wt: 644.7 g/mol
InChI Key: WNDPJRQMOXGALI-UHFFFAOYSA-N
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Description

“N-{[4-(4-FLUOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(4-FLUOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE” involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of key intermediates, which are then coupled through various chemical reactions such as nucleophilic substitution, cyclization, and condensation reactions.

Industrial Production Methods

For industrial-scale production, the synthesis route needs to be optimized for yield, cost, and safety. This often involves the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound might be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which “N-{[4-(4-FLUOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE” exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(4-FLUOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE
  • **N-{[4-(4-FLUOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C32H26F2N6O3S2

Molecular Weight

644.7 g/mol

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C32H26F2N6O3S2/c1-43-27-6-3-2-5-24(27)31(42)35-18-29-36-37-32(39(29)23-14-12-22(34)13-15-23)45-19-30(41)40-26(20-8-10-21(33)11-9-20)17-25(38-40)28-7-4-16-44-28/h2-16,26H,17-19H2,1H3,(H,35,42)

InChI Key

WNDPJRQMOXGALI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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